molecular formula C9H8BrClO B13608974 Benzenepropanal, 5-bromo-2-chloro-

Benzenepropanal, 5-bromo-2-chloro-

Cat. No.: B13608974
M. Wt: 247.51 g/mol
InChI Key: DYJRVPINTQPTJN-UHFFFAOYSA-N
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Description

Benzenepropanal, 5-bromo-2-chloro- is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, featuring both bromine and chlorine substituents on the aromatic ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-bromo-2-chloro- typically involves the bromination and chlorination of benzene derivatives followed by the introduction of the propanal group. One common method involves the following steps:

    Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine substituent.

    Chlorination: The brominated benzene is then chlorinated using chlorine gas in the presence of a catalyst like iron chloride.

    Formylation: The resulting 5-bromo-2-chlorobenzene undergoes a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the aldehyde group.

Industrial Production Methods: Industrial production of Benzenepropanal, 5-bromo-2-chloro- may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: Benzenepropanal, 5-bromo-2-chloro- can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine and chlorine substituents can be involved in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: 5-bromo-2-chlorobenzoic acid.

    Reduction: 5-bromo-2-chlorobenzyl alcohol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanal, 5-bromo-2-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-bromo-2-chloro- involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the bromine and chlorine substituents can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

  • Benzenepropanal, 4-bromo-2-chloro-
  • Benzenepropanal, 5-bromo-3-chloro-
  • Benzenepropanal, 5-bromo-2-fluoro-

Comparison: Benzenepropanal, 5-bromo-2-chloro- is unique due to the specific positioning of the bromine and chlorine substituents, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and addition reactions, making it valuable for specific synthetic applications.

Biological Activity

Benzenepropanal, 5-bromo-2-chloro- (C9H8BrClO2), is a compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article outlines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Benzenepropanal, 5-bromo-2-chloro- is characterized by the following properties:

PropertyValue
Molecular FormulaC9H8BrClO2
Molecular Weight251.52 g/mol
AppearanceWhite to light yellow crystalline solid
Melting PointApprox. 150-155°C
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol and dichloromethane

Antimicrobial Properties

Research indicates that compounds with bromine and chlorine substitutions exhibit significant antimicrobial activity. For instance, studies on related halogenated benzoic acids have shown effectiveness against various bacterial strains. Benzenepropanal, 5-bromo-2-chloro- is hypothesized to possess similar properties due to its structural analogies with other bioactive halogenated compounds .

Antitumor Activity

A notable area of investigation involves the antitumor potential of benzenepropanal derivatives. Compounds containing halogen substituents have been linked to enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that benzenepropanal may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Synthesis and Evaluation : A study synthesized derivatives of benzenepropanal and evaluated their biological activities. The results indicated that certain derivatives exhibited promising anticancer effects in vitro, particularly against breast and colon cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research focused on understanding the SAR of halogenated compounds revealed that the presence of bromine at the 5-position and chlorine at the 2-position significantly enhances biological activity compared to non-halogenated analogs .

The biological activity of benzenepropanal, 5-bromo-2-chloro-, is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : The structural characteristics allow for potential intercalation or binding with DNA, disrupting replication processes.

Applications in Drug Development

Benzenepropanal and its derivatives are being explored as potential leads in drug development due to their bioactivity:

  • Pharmaceutical Intermediates : They serve as intermediates in synthesizing therapeutic agents, particularly those targeting cancer and infectious diseases .
  • Agricultural Chemicals : The antimicrobial properties render these compounds suitable for developing agrochemicals aimed at pest control .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

3-(5-bromo-2-chlorophenyl)propanal

InChI

InChI=1S/C9H8BrClO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2

InChI Key

DYJRVPINTQPTJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCC=O)Cl

Origin of Product

United States

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